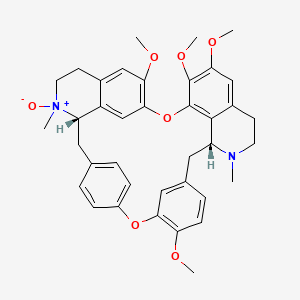

Isotetrandrine N2'-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-30-oxido-7,23-dioxa-15-aza-30-azoniaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O7/c1-39-15-13-26-21-35(44-5)37(45-6)38-36(26)29(39)17-24-9-12-31(42-3)33(19-24)46-27-10-7-23(8-11-27)18-30-28-22-34(47-38)32(43-4)20-25(28)14-16-40(30,2)41/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+,40?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKSQIGOCSEXEF-HMRFYLJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Putative Mechanism of Action of Isotetrandrine N2'-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of Isotetrandrine (B1672621) N2'-oxide is currently limited. This guide, therefore, presents a putative mechanism of action extrapolated from the well-documented activities of its parent compound, isotetrandrine, and the structurally related bisbenzylisoquinoline alkaloid, tetrandrine. The proposed pathways and experimental data are based on studies of these related compounds and should be considered as a hypothetical framework for future research on Isotetrandrine N2'-oxide.

Core Concept: A Dual-Pronged Approach to Mitigating Inflammation and Oxidative Stress

This compound, a derivative of the natural alkaloid isotetrandrine, is postulated to exert its biological effects primarily through two interconnected pathways: the attenuation of inflammatory responses and the enhancement of cellular antioxidant defenses. This dual mechanism suggests its potential as a therapeutic agent in conditions characterized by inflammation and oxidative damage. The introduction of the N2'-oxide moiety may influence the compound's pharmacokinetic properties and potentially modulate its activity, a subject ripe for further investigation.

Inferred Signaling Pathways

Based on the known actions of isotetrandrine and tetrandrine, two primary signaling pathways are likely modulated by this compound:

-

Inhibition of the NF-κB Signaling Pathway: A cornerstone of the inflammatory response, the Nuclear Factor-kappa B (NF-κB) pathway is a critical target. Tetrandrine has been shown to suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory mediators.[1][2][3][4] It is hypothesized that this compound shares this inhibitory activity.

-

Activation of the Nrf2-ARE Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Isotetrandrine is known to activate Nrf2, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[5][6][7][8][9] This action enhances the cell's capacity to neutralize reactive oxygen species (ROS).

Visualizing the Putative Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways.

Caption: Putative inhibition of the NF-κB signaling pathway.

Caption: Putative activation of the Nrf2 antioxidant pathway.

Quantitative Data Summary (Based on Parent Compounds)

The following tables summarize quantitative data from studies on isotetrandrine and tetrandrine, which may serve as a proxy for the potential efficacy of this compound.

Table 1: Inhibitory Effects of Tetrandrine on Pro-inflammatory Markers

| Cell Line | Stimulant | Marker Inhibited | Concentration of Tetrandrine | % Inhibition / Effect | Reference |

| Human Monocytic (THP-1) | LPS (1 µg/mL) | Nitric Oxide (NO) | 100 µM | Significant suppression | [10] |

| Human Monocytic (THP-1) | LPS (1 µg/mL) | PGE2 | 100 µM | Significant suppression | [10] |

| Human Monocytic (THP-1) | LPS (1 µg/mL) | iNOS expression | 100 µM | Significant blockage | [10] |

| Human Monocytic (THP-1) | LPS (1 µg/mL) | COX-2 expression | 100 µM | Significant blockage | [10] |

| Rat Alveolar Macrophages | LPS, PMA, Silica | NF-κB Activation | Dose-dependent | Inhibition | [1] |

| Human Mesangial Cells | deS/deGal IgA1 | Cell Proliferation | 48 h | IC50: 3.16 ± 0.10 µM | [2] |

Table 2: Antioxidant Effects of Isotetrandrine

| Cell Line | Stressor | Effect | Key Protein Upregulated | Upstream Regulator | Reference |

| HepG2 | tert-butyl hydroperoxide | Suppression of cytotoxicity, ROS generation, and glutathione (B108866) depletion | Heme Oxygenase-1 (HO-1) | Nrf2 | Not explicitly in search results but inferred from Nrf2/HO-1 axis literature. |

Detailed Experimental Protocols (Based on Parent Compound Studies)

The following are representative experimental protocols used to investigate the anti-inflammatory and antioxidant effects of compounds like isotetrandrine and tetrandrine. These methodologies can be adapted for the study of this compound.

Nitric Oxide (NO) Production Assay in Macrophages

This protocol is based on the Griess assay, which measures nitrite (B80452), a stable and nonvolatile breakdown product of NO.[11][12][13][14]

Objective: To determine the effect of a test compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group and a positive control group (LPS alone).

-

-

Griess Assay:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

-

Incubate at room temperature for 10 minutes in the dark.

-

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Caption: Workflow for the Nitric Oxide Production Assay.

Western Blot Analysis for iNOS, COX-2, and Nrf2 Pathway Proteins

Objective: To determine the effect of a test compound on the expression levels of key proteins in the inflammatory and antioxidant pathways.

Methodology:

-

Cell Lysis: After treatment as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, Nrf2, HO-1, Keap1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

References

- 1. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrandrine inhibits the proliferation of mesangial cells induced by enzymatically deglycosylated human IgA1 via IgA receptor/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights on exploring the therapeutic potential and structural modification of Tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Progress on structural modification of Tetrandrine with wide range of pharmacological activities [frontiersin.org]

- 5. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrandrine inhibits proinflammatory cytokines, iNOS and COX-2 expression in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nitric oxide production by macrophages stimulated by antigen-binding T-cell factors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Isotetrandrine N2'-Oxide: A Technical Guide to its Discovery, Natural Origins, and Characteristics

For Immediate Release

This technical guide provides a comprehensive overview of isotetrandrine (B1672621) N2'-oxide, a naturally occurring bisbenzylisoquinoline alkaloid. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's discovery, its natural sources, and a theoretical framework for its isolation and characterization based on established methodologies for related compounds.

Discovery and Initial Identification

Isotetrandrine N2'-oxide was first reported in the scientific literature in 1978. The initial isolation and characterization of this compound were documented by A. Karimov, M. V. Telezhenetskaya, K. L. Lutfullin, and S. Yu. Yunusov in the journal Khimii͡a Prirodnykh Soedineniĭ (Chemistry of Natural Compounds). While the full details of the original publication are not widely accessible, this work marks the formal discovery of this compound as a novel natural product.

Natural Sources

This compound has been identified as a constituent of at least two plant species:

-

Stephania tetrandra S. Moore : The roots of this plant, a traditional Chinese medicinal herb known as "Fen Fang Ji," are a confirmed source of this compound.[1]

-

Jatropha curcas L. : This plant, belonging to the Euphorbiaceae family, is also reported to contain this compound.[2][3]

The concentration of this compound in these plant materials has not been extensively quantified in publicly available literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 70191-83-2 | [4][5][6][7][8] |

| Molecular Formula | C₃₈H₄₂N₂O₇ | [6] |

| Molecular Weight | 638.75 g/mol | [2][3] |

| Compound Type | Alkaloid (Bisbenzylisoquinoline) | [1] |

| Physical Description | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Experimental Protocols: A General Framework for Isolation and Characterization

General Alkaloid Extraction

A common approach involves the following steps:

-

Preparation of Plant Material : The dried and powdered roots of Stephania tetrandra or relevant parts of Jatropha curcas are used as the starting material.

-

Basification and Extraction : The powdered plant material is typically moistened with an alkaline solution, such as ammonia (B1221849) water, to liberate the free alkaloids. This is followed by extraction with an organic solvent like ethanol (B145695) or methanol, often using a reflux apparatus to enhance efficiency.

-

Acid-Base Partitioning : The resulting crude extract is then subjected to an acid-base partitioning process. The extract is dissolved in an acidic aqueous solution (e.g., dilute hydrochloric acid) to protonate the alkaloids, rendering them water-soluble. This solution is then filtered to remove non-alkaloidal impurities. The acidic solution is subsequently basified (e.g., with ammonia) to precipitate the alkaloids.

-

Solvent-Solvent Extraction : The precipitated crude alkaloid mixture is then further purified by extraction into an immiscible organic solvent.

Chromatographic Purification

The crude alkaloid extract, which contains a mixture of compounds including isotetrandrine and its N-oxide derivative, requires further separation. This is typically achieved through various chromatographic techniques:

-

Column Chromatography : Silica gel or alumina (B75360) column chromatography is a standard method for the initial separation of the alkaloid mixture. A gradient elution system with solvents of increasing polarity is employed to separate the different components.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification to obtain high-purity this compound, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase is the method of choice.

Structural Elucidation

The definitive identification of the isolated compound as this compound would involve a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure and confirming the position of the N-oxide functional group.

-

Infrared (IR) Spectroscopy : To identify characteristic functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the electronic transitions within the molecule.

The following diagram illustrates a generalized workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

To date, there is a notable absence of published research specifically investigating the biological activity and potential effects on cellular signaling pathways of this compound. While the parent compound, isotetrandrine, has been studied for various pharmacological properties, it is crucial to note that the introduction of an N-oxide functionality can significantly alter the biological and pharmacokinetic profile of a molecule. Therefore, no definitive statements can be made regarding the bioactivity of this compound without dedicated experimental investigation.

The following diagram represents a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of other bisbenzylisoquinoline alkaloids. This is purely illustrative and not based on experimental data for this specific compound.

Future Directions

The existing literature on this compound is limited, presenting numerous opportunities for future research. Key areas for investigation include:

-

Quantitative analysis of the compound in its natural sources.

-

Development and publication of a detailed and optimized isolation protocol .

-

Comprehensive biological screening to determine its pharmacological profile.

-

Investigation of its mechanism of action and effects on specific cellular signaling pathways.

-

Studies on its pharmacokinetics and metabolism .

This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential therapeutic applications of this compound. Further investigation is warranted to fully elucidate the properties and potential of this natural product.

References

- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A review on biological and chemical diversity in Berberis (Berberidaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of bisbenzylisoquinoline alkaloids on nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry-chemists.com [chemistry-chemists.com]

- 8. academic.oup.com [academic.oup.com]

The Final Step: Unraveling the Biosynthesis of Isotetrandrine N2'-Oxide in Stephania tetrandra

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isotetrandrine (B1672621), a bisbenzylisoquinoline alkaloid from the medicinal plant Stephania tetrandra, exhibits a range of pharmacological activities. Its derivative, Isotetrandrine N2'-oxide, has also been identified as a natural product, suggesting a dedicated biosynthetic pathway. While the upstream route to the core bisbenzylisoquinoline scaffold is increasingly understood, the specific enzymatic step leading to N-oxidation remains to be definitively characterized. This technical guide synthesizes the current knowledge on the biosynthesis of isotetrandrine and proposes a putative final N-oxidation step, likely catalyzed by a cytochrome P450 monooxygenase or a flavin-containing monooxygenase. We provide a consolidated overview of the biosynthetic pathway, quantitative data on related alkaloid content, representative experimental protocols for analysis and enzyme characterization, and visual diagrams to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Stephania tetrandra is a perennial vine of the Menispermaceae family, with a long history of use in traditional Chinese medicine. Its roots are a rich source of bisbenzylisoquinoline alkaloids (BIAs), most notably tetrandrine (B1684364) and its isomer isotetrandrine. These compounds are known for their anti-inflammatory, immunosuppressive, and anti-cancer properties. The N-oxidized metabolites of these alkaloids, such as this compound, are also found in nature and may contribute to the overall pharmacological profile of S. tetrandra extracts. Understanding the complete biosynthetic pathway of these molecules is crucial for biotechnological production, metabolic engineering, and the discovery of novel derivatives with improved therapeutic potential.

This guide focuses on the terminal step in the formation of this compound, placing it in the context of the overall BIA pathway in S. tetrandra.

The Biosynthetic Pathway to Isotetrandrine and its N-Oxide

The biosynthesis of this compound can be conceptually divided into two major stages:

-

The formation of the bisbenzylisoquinoline scaffold of isotetrandrine from the primary metabolite L-tyrosine.

-

The late-stage N-oxidation of the isotetrandrine molecule.

Upstream Pathway: From L-Tyrosine to Isotetrandrine

The biosynthesis of the isotetrandrine backbone is a complex process involving the condensation of two tyrosine-derived benzylisoquinoline units. While not all enzymes have been characterized in S. tetrandra, comparative transcriptomic analyses have identified candidate genes for most of the proposed steps, which are homologous to those in other BIA-producing plants.[1][2]

The key steps include:

-

Conversion of L-tyrosine to both tyramine (B21549) and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of enzymatic reactions involving tyrosine decarboxylase (TYDC) and tyrosine aminotransferase (TAT).

-

Condensation of tyramine and 4-HPAA by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate of BIA biosynthesis.

-

A series of methylation and hydroxylation reactions catalyzed by O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYP450s) to produce two key monomeric benzylisoquinoline units.

-

Oxidative coupling of these two units, catalyzed by a specific cytochrome P450 enzyme (likely from the CYP80 family), to form the characteristic bisbenzylisoquinoline structure with two ether linkages. The stereochemistry of this coupling determines whether tetrandrine or isotetrandrine is formed.

Proposed Final Step: N-Oxidation of Isotetrandrine

The conversion of isotetrandrine to this compound is a late-stage tailoring reaction. Based on known plant biochemistry, this oxidation of the tertiary amine at the N2' position is most likely catalyzed by one of two major classes of oxidoreductases:

-

Cytochrome P450 Monooxygenases (P450s): This superfamily of heme-containing enzymes is renowned for its role in the diversification of plant secondary metabolites, catalyzing a wide array of oxidative reactions, including hydroxylations, epoxidations, and heteroatom oxidations.[2][3] P450s are well-documented to be involved in the N-oxidation of various alkaloids.[4]

-

Flavin-Containing Monooxygenases (FMOs): These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor to catalyze the monooxygenation of soft nucleophiles, such as the nitrogen in tertiary amines.[5][6] Plant FMOs have been implicated in various biosynthetic pathways, including those of auxin and glucosinolates.[6]

Currently, the specific enzyme responsible for this transformation in S. tetrandra has not been isolated or characterized. However, the presence of this compound as a natural product strongly supports its enzymatic formation.

Quantitative Data

Quantitative data on the biosynthesis of this compound specifically is not available. However, the levels of its precursor, tetrandrine (a major BIA in S. tetrandra), have been quantified in different tissues, providing a proxy for the activity of the upstream pathway.

| Compound | Plant Tissue | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Tetrandrine | Root | 1.2 - 25.0 | HPLC | [1] |

| Fangchinoline | Root | 0.5 - 15.0 | HPLC | [1] |

| Tetrandrine | Leaf | < 0.1 | HPLC | [1] |

| Fangchinoline | Leaf | < 0.1 | HPLC | [1] |

Table 1: Representative concentrations of major bisbenzylisoquinoline alkaloids in Stephania tetrandra.

Experimental Protocols

Protocol for Extraction and Analysis of Isotetrandrine and its N-Oxide

This protocol provides a general methodology for the extraction and analysis of BIAs from S. tetrandra plant material.

1. Plant Material Preparation:

- Harvest fresh plant material (e.g., roots).

- Wash thoroughly with deionized water and freeze-dry.

- Grind the lyophilized tissue into a fine powder.

2. Extraction:

- Macerate 1.0 g of powdered plant material in 20 mL of methanol (B129727) at room temperature for 24 hours with occasional shaking.

- Centrifuge the mixture at 4000 rpm for 15 minutes.

- Collect the supernatant and repeat the extraction process on the pellet twice more.

- Combine the supernatants and evaporate to dryness under reduced pressure.

3. Sample Preparation for HPLC-MS:

- Re-dissolve the dried extract in 1.0 mL of methanol.

- Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-MS Analysis:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

- Gradient Program: Start with 10% B, increase to 90% B over 40 minutes, hold for 5 minutes, then return to initial conditions.

- Flow Rate: 1.0 mL/min.

- Detection: UV at 280 nm and Mass Spectrometry (ESI in positive ion mode).

- MS Parameters: Scan for the expected m/z values of isotetrandrine and this compound.

Protocol for Heterologous Expression and Characterization of a Candidate N-Oxidase

This protocol outlines a workflow for identifying and characterizing the enzyme responsible for the N-oxidation of isotetrandrine.

1. Candidate Gene Identification:

- Perform transcriptome sequencing of S. tetrandra roots.

- Identify putative cytochrome P450 and FMO genes that are highly expressed in alkaloid-accumulating tissues.

2. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequence of candidate genes using PCR.

- Clone the amplified gene into a suitable expression vector (e.g., a yeast or E. coli expression vector).

3. Heterologous Expression:

- Transform the expression vector into a suitable host (e.g., Saccharomyces cerevisiae or Escherichia coli).

- Culture the transformed host under conditions that induce gene expression.

4. In Vitro Enzyme Assay:

- Prepare a microsomal fraction (for P450s) or a soluble protein fraction (for FMOs) from the host cells.

- Set up a reaction mixture containing:

- The protein fraction.

- Isotetrandrine (substrate).

- NADPH (cofactor).

- Appropriate buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

- Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

5. Product Analysis:

- Analyze the reaction mixture by HPLC-MS as described in Protocol 4.1 to detect the formation of this compound.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Experimental Workflow for N-Oxidase Identification

Caption: Workflow for identifying and characterizing the Isotetrandrine N-oxidase.

Conclusion and Future Perspectives

The biosynthesis of this compound in Stephania tetrandra represents an intriguing example of late-stage alkaloid modification. While the upstream pathway leading to the isotetrandrine scaffold is becoming clearer through genomic and transcriptomic studies, the final N-oxidation step remains a key area for future research. The identification and characterization of the specific cytochrome P450 or flavin-containing monooxygenase responsible for this reaction will not only complete our understanding of BIA metabolism in this important medicinal plant but also provide a valuable biocatalyst for the synthesis of novel alkaloid derivatives. The experimental frameworks provided in this guide offer a roadmap for researchers to elucidate this final, critical step in the biosynthesis of this compound.

References

- 1. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. courses.washington.edu [courses.washington.edu]

- 5. researchgate.net [researchgate.net]

- 6. Flavin-containing monooxygenases in plants: looking beyond detox - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isotetrandrine N2'-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotetrandrine (B1672621) N2'-oxide, a naturally occurring bis-benzylisoquinoline alkaloid, represents a class of compounds with significant potential in pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, with a particular focus on the stereochemical intricacies introduced by the N-oxide functionality. While specific experimental data for Isotetrandrine N2'-oxide is limited in publicly available literature, this document synthesizes information from its parent compound, isotetrandrine, and analogous N-oxide structures to present a detailed analysis. This guide covers the fundamental structural features, probable stereochemical configurations, and key physicochemical properties. Furthermore, it outlines representative experimental protocols for its isolation and synthesis and discusses potential biological activities in the context of related compounds.

Introduction

This compound is a derivative of the well-characterized bis-benzylisoquinoline alkaloid, isotetrandrine. These alkaloids, isolated from medicinal plants such as Stephania tetrandra, have a long history in traditional medicine and have been the subject of extensive modern scientific investigation. The introduction of an N-oxide moiety to the isotetrandrine scaffold can significantly alter its physicochemical properties, including solubility, polarity, and metabolic stability, which in turn can modulate its biological activity. Understanding the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount for elucidating structure-activity relationships and for the rational design of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The foundational structure of this compound is the rigid, macrocyclic framework of isotetrandrine. This framework consists of two benzylisoquinoline units linked by two ether bridges. The established stereochemistry of the parent isotetrandrine is (1S, 14R), which dictates the overall conformation of the macrocycle. The N-oxidation occurs at the N2' position, one of the two tertiary amine nitrogens within the structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C38H42N2O7 | Commercial Suppliers |

| Molecular Weight | 638.75 g/mol | Commercial Suppliers |

| Parent Compound | Isotetrandrine | - |

| Parent Stereochemistry | (1S, 14R) | PubChem |

| CAS Number | 70191-83-2 | Commercial Suppliers |

Stereochemistry of the N2'-oxide Moiety

The introduction of an oxygen atom to the tertiary amine at the N2' position creates a new stereocenter. The nitrogen atom in a tertiary amine N-oxide is tetrahedral, and the N-O bond can be oriented in different spatial arrangements relative to the rest of the molecule. In the context of the conformationally restrained tetrahydroisoquinoline ring system of isotetrandrine, the N-oxide can exist as two primary stereoisomers, with the oxygen atom occupying either an axial or an equatorial position.

The preferred conformation is influenced by steric and electronic factors. Generally, the equatorial position is sterically favored to minimize non-bonded interactions with other parts of the molecule. However, electronic effects, such as hyperconjugation, can sometimes favor the axial orientation. Without experimental data from X-ray crystallography or detailed NMR analysis for this compound, the definitive stereochemistry at the N2'-oxide center remains to be conclusively determined. It is also possible that the compound exists as a mixture of these two stereoisomers in solution.

Caption: Possible stereoisomers of this compound.

Quantitative Structural Data (Hypothetical)

As previously stated, specific X-ray crystallographic data for this compound is not available in the current literature. Such data would provide precise measurements of bond lengths, bond angles, and torsion angles, which are critical for computational modeling and a deeper understanding of the molecule's conformation and reactivity. For illustrative purposes, the following table presents the kind of data that would be obtained from such an analysis.

Table 2: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Length | N2'-O | Not available |

| C-N2' | Not available | |

| Bond Angle | C-N2'-O | Not available |

| C-N2'-C | Not available | |

| Torsion Angle | C-C-N2'-O | Not available |

Spectroscopic Data (Hypothetical)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While a complete, assigned NMR spectrum for this compound is not published, data for the related compound (+)-Tetrandrine-2'-beta-N-oxide provides some insight. The 'beta' designation in the related compound suggests a specific stereochemistry for the N-oxide, which would likely correspond to either an axial or equatorial position in the isotetrandrine isomer. The chemical shifts in both ¹H and ¹³C NMR spectra would be influenced by the electron-withdrawing nature of the N-oxide group, leading to downfield shifts for adjacent protons and carbons.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Nuclei in this compound

| Nucleus | Expected Chemical Shift (ppm) | Rationale |

| Protons adjacent to N2'-oxide | Downfield shift compared to isotetrandrine | Deshielding effect of the N-oxide group |

| Carbons adjacent to N2'-oxide | Downfield shift compared to isotetrandrine | Deshielding effect of the N-oxide group |

| N2'-Methyl protons | Downfield shift compared to isotetrandrine | Deshielding effect of the N-oxide group |

| N2'-Methyl carbon | Downfield shift compared to isotetrandrine | Deshielding effect of the N-oxide group |

Experimental Protocols

Representative Isolation Protocol

This compound is a naturally occurring alkaloid found in Stephania tetrandra. A general procedure for the isolation of alkaloids from this plant is as follows. It should be noted that this is a representative protocol and would require optimization for the specific isolation of the N-oxide derivative.

Caption: General workflow for the isolation of alkaloids.

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.

-

Acid-Base Partitioning: The crude extract is concentrated, and an acid-base extraction is performed to separate the basic alkaloids from neutral and acidic components. The extract is acidified to protonate the amines, which are then extracted into an aqueous layer. The aqueous layer is then basified, and the free-base alkaloids are extracted back into an organic solvent.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel or alumina. A gradient elution system with increasing solvent polarity is used to separate the different alkaloids.

-

Purification: Fractions containing the desired N-oxide are identified by thin-layer chromatography (TLC) and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Characterization: The structure of the isolated compound is confirmed by spectroscopic methods such as NMR, mass spectrometry, and IR spectroscopy.

Representative Synthesis Protocol

This compound can be synthesized from its parent compound, isotetrandrine, through oxidation of the tertiary amine.

An In-depth Technical Guide to Isotetrandrine N2'-oxide: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine N2'-oxide is a naturally occurring bisbenzylisoquinoline alkaloid, a class of compounds known for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its potential biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a derivative of the well-studied alkaloid, isotetrandrine. The introduction of an N-oxide functional group can significantly alter the physicochemical and pharmacological properties of the parent molecule, often enhancing its solubility and modifying its metabolic profile.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C38H42N2O7 | [2][3][4] |

| Molecular Weight | 638.75 g/mol | [5][6][7] |

| Appearance | Powder | [2][3] |

| CAS Number | 70191-83-2 | [2][3][5] |

| Natural Sources | Roots of Stephania tetrandra S.Moore, Jatropha curcas | [2][5][6][7] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of spectra for this compound is not available in the public domain, data for a closely related compound, (+)-TETRANDRINE-2'-BETA-N-OXIDE, which may be an isomer or a synonym, provides valuable insights into the expected spectral features.

¹³C NMR Spectral Data of (+)-TETRANDRINE-2'-BETA-N-OXIDE [8]

A comprehensive table of the ¹³C NMR chemical shifts for (+)-TETRANDRINE-2'-BETA-N-OXIDE can be found in the cited literature.[8] The N-oxidation typically leads to a downfield shift of the carbon atoms alpha to the nitrogen.[9]

Mass Spectrometry (MS)

The exact mass of this compound is 638.299202 g/mol .[8] High-resolution mass spectrometry (HRMS) is the definitive method for confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum of an N-oxide will show characteristic absorption bands. While the specific spectrum for this compound is not available, N-oxide functionalities in other molecules typically exhibit stretching vibrations in the region of 950-970 cm⁻¹ and 1200-1300 cm⁻¹.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and synthesis of bisbenzylisoquinoline N-oxides, which can be adapted for this compound.

Isolation from Natural Sources

This compound has been isolated from the roots of Stephania tetrandra.[2] A general procedure for the isolation of bisbenzylisoquinoline alkaloids from plant material is as follows:

Protocol 1: General Isolation of Bisbenzylisoquinoline Alkaloids

-

Extraction: The dried and powdered plant material (e.g., roots of Stephania tetrandra) is exhaustively extracted with a suitable solvent such as methanol (B129727) or ethanol.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the alkaloids from neutral and acidic components.

-

The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal compounds.

-

The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the liberated free alkaloids are extracted with an organic solvent (e.g., chloroform or dichloromethane).

-

-

Chromatographic Separation: The crude alkaloid mixture is then subjected to column chromatography over silica (B1680970) gel or alumina.

-

A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol), is typically employed.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent and a visualizing agent (e.g., Dragendorff's reagent).

-

-

Purification: Fractions containing the desired compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Workflow for the Isolation of Bisbenzylisoquinoline Alkaloids

Caption: General workflow for the isolation of this compound.

Synthesis

The chemical synthesis of bisbenzylisoquinoline N-oxides can be achieved through the N-oxidation of the parent alkaloid.

Protocol 2: General Synthesis of N-Oxides [1]

-

Dissolution: The parent alkaloid (Isotetrandrine) is dissolved in a suitable organic solvent, such as chloroform or dichloromethane.

-

Oxidation: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a controlled temperature (often 0 °C to room temperature). The reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield the pure N-oxide.

Workflow for the Synthesis of this compound

Caption: General synthetic route to this compound.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activities of this compound is limited, the well-documented pharmacology of its parent compound, tetrandrine (B1684364), provides a strong basis for predicting its potential effects. N-oxidation can sometimes lead to prodrugs that are converted to the active parent compound in vivo.[1]

Anti-inflammatory Activity

Tetrandrine is known to possess significant anti-inflammatory properties. Studies have shown that tetrandrine can suppress the production of pro-inflammatory cytokines and mediators. This effect is, at least in part, mediated through the inhibition of key inflammatory signaling pathways.

Potential Signaling Pathways Involved in Anti-inflammatory Action

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Tetrandrine has been shown to inhibit the activation of NF-κB, a pivotal transcription factor that regulates the expression of numerous genes involved in inflammation.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Tetrandrine can also modulate the MAPK signaling cascade, which plays a crucial role in cellular responses to inflammatory stimuli.

It is plausible that this compound may exert anti-inflammatory effects through similar mechanisms, either directly or after metabolic reduction to isotetrandrine.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

This compound is a fascinating natural product with the potential for significant pharmacological activity. This technical guide has summarized its known physical and chemical properties and provided a framework for its isolation and synthesis based on established methods for related compounds. While further research is needed to fully elucidate its biological activities and mechanisms of action, the information presented here provides a solid foundation for future investigations into this promising molecule. The potential for this compound to act as an anti-inflammatory agent, possibly through the modulation of NF-κB and MAPK signaling pathways, warrants further exploration by the scientific community.

References

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotetrandrine N-2'-oxide | CAS 70191-83-2 | ScreenLib [screenlib.com]

- 3. biocrick.com [biocrick.com]

- 4. Isotetrandrine N-2'-oxide - Natural Product - Crysdot [crysdotllc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. spectrabase.com [spectrabase.com]

- 9. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of Isotetrandrine N2'-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine N2'-oxide is the N-oxide derivative of isotetrandrine, a bisbenzylisoquinoline alkaloid. While extensive spectroscopic data for many alkaloids is readily available, specific, comprehensively published datasets for this compound are not widely accessible in the public domain. This guide provides a summary of the expected spectroscopic characteristics based on the known properties of the parent compound and the general effects of N-oxidation on related alkaloids. It also outlines the standard experimental protocols utilized for the spectroscopic analysis of such compounds.

Data Presentation

Due to the absence of a complete, published dataset for this compound, the following tables are presented as templates illustrating how the data would be structured. The values are based on general knowledge of alkaloid N-oxides and should be replaced with experimental data once available.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound (Predicted)

| ¹H NMR | ¹³C NMR | ||

| Position | Chemical Shift (δ) [ppm] | Position | Chemical Shift (δ) [ppm] |

| Data not available in literature | Data not available in literature | Data not available in literature | Data not available in literature |

Note: The N-oxidation of a tertiary amine in an alkaloid typically leads to a downfield shift of the signals for the protons and carbons α to the nitrogen atom.

Table 2: Mass Spectrometry (MS) Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₈H₄₂N₂O₇ |

| Molecular Weight | 638.75 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| [M+H]⁺ (Expected) | 639.2963 |

| Key Fragmentation Ions | A prominent fragment corresponding to the loss of an oxygen atom ([M+H]⁺ - 16) is characteristic for N-oxides. |

Table 3: Infrared (IR) Spectroscopic Data for this compound (Predicted)

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-O Stretch | 928 - 971[1] |

| C-H Stretch (Aromatic) | ~3030 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-O Stretch (Ether) | 1040 - 1250 |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the spectroscopic analysis of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR: Standard proton NMR spectra are acquired to determine the chemical environment of the hydrogen atoms.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded to identify the number and types of carbon atoms.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity within the molecule.

2. Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is typically used.

-

Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion and analyze the resulting daughter ions, which provides structural information.

3. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways. Research in this area would be necessary to elucidate its biological activity and potential therapeutic applications.

References

In-Vitro Metabolism of Isotetrandrine N2'-Oxide in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected metabolic pathways for the in-vitro study of Isotetrandrine N2'-oxide metabolism using liver microsomes. Isotetrandrine, a bisbenzylisoquinoline alkaloid, undergoes significant metabolism, and its N-oxide metabolite is subject to further biotransformation. Understanding the metabolic fate of this compound is crucial for elucidating its pharmacokinetic profile and potential toxicological implications. This document outlines detailed experimental protocols, potential enzymatic pathways, and a framework for data analysis, serving as a vital resource for researchers in pharmacology and drug development.

Introduction

Isotetrandrine, a natural compound with a range of pharmacological activities, is metabolized in the liver primarily through N-demethylation and oxidation of the isoquinoline (B145761) ring. Its N-oxide derivatives, such as this compound, are also subject to metabolic processes. The in-vitro study of this metabolism, particularly using liver microsomes, offers a controlled environment to identify the enzymes involved and the resulting metabolites.

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily and Flavin-containing monooxygenases (FMOs).[1][2] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics.[3][4] N-oxidation is a common metabolic pathway, and the resulting N-oxides can be more water-soluble and readily excreted.[5] However, N-oxides can also be reduced back to the parent amine by enzymes such as CYP and potentially other reductases, creating a metabolic cycle that can influence the compound's overall disposition and potential for drug-drug interactions.[6][7]

This guide details the necessary protocols to investigate the metabolic stability and identify the metabolites of this compound in a liver microsomal environment.

Experimental Protocols

Preparation of Liver Microsomes

A standardized protocol for the isolation of liver microsomes is crucial for reproducible results. The following is a general procedure for preparing microsomes from fresh liver tissue.[8]

Materials:

-

Fresh liver tissue (e.g., from rat, mouse, or human)

-

Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl)

-

Centrifuge capable of reaching 10,000 x g and 100,000 x g

-

Homogenizer (e.g., Potter-Elvehjem)

-

Ultracentrifuge

Procedure:

-

Perfuse the liver with ice-cold saline to remove blood.

-

Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Carefully collect the supernatant (S9 fraction) and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Discard the supernatant. The resulting pellet is the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the microsomes at -80°C until use.[9]

In-Vitro Incubation

The following protocol describes a typical incubation of this compound with liver microsomes to assess its metabolic stability and identify metabolites.

Reagents:

-

Pooled liver microsomes (e.g., human, rat)

-

This compound stock solution (in a suitable solvent like DMSO or methanol)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.[10]

-

Magnesium chloride (MgCl₂)

-

Termination solution (e.g., ice-cold acetonitrile (B52724) or methanol)

-

Internal standard (for quantitative analysis)

Incubation Procedure:

-

Prepare a master mix containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

In a microcentrifuge tube, add a specific amount of liver microsomal protein (typically 0.2-1.0 mg/mL).[11][12]

-

Add the master mix to the tube.

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding this compound to a final concentration (e.g., 1-10 µM).[13] The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.[13]

-

Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold termination solution containing an internal standard.[10]

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

Analytical Methodology

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the analysis of this compound and its metabolites due to its high sensitivity and specificity.[14][15]

Typical HPLC-MS/MS Parameters:

-

Column: A reversed-phase C18 column is commonly used.[16]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol (B129727) with 0.1% formic acid (B).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

-

Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. Data can be acquired in full scan mode to identify potential metabolites and in multiple reaction monitoring (MRM) mode for quantification.

Potential Metabolic Pathways of this compound

Based on the known metabolism of the parent compound, Isotetrandrine, and general principles of N-oxide metabolism, the following pathways are proposed for this compound in liver microsomes. The primary enzymes involved are expected to be Cytochrome P450s (CYPs) and potentially flavin-containing monooxygenases (FMOs).[17][18]

-

Reduction to Isotetrandrine: The N-oxide group can be reduced back to the tertiary amine, reforming the parent compound, Isotetrandrine. This reaction is often catalyzed by CYP enzymes.[6][7]

-

N-Demethylation: Similar to the parent compound, the N-methyl group can be removed to form N-desmethyl-Isotetrandrine N2'-oxide.[14]

-

Hydroxylation: Oxidation of the isoquinoline rings can lead to the formation of various hydroxylated metabolites.[14]

-

Oxidation: Further oxidation can lead to the formation of oxo-metabolites.[14]

The following DOT script visualizes the proposed metabolic pathways.

Proposed metabolic pathways of this compound in liver microsomes.

Data Presentation and Analysis

Quantitative data from in-vitro metabolism studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Metabolic Stability

The metabolic stability of this compound can be determined by monitoring its disappearance over time. The data can be presented in a table and used to calculate key pharmacokinetic parameters.

Table 1: Example Data for Metabolic Stability of this compound

| Time (min) | Peak Area of this compound | % Remaining |

| 0 | 1,250,000 | 100 |

| 5 | 1,050,000 | 84 |

| 15 | 750,000 | 60 |

| 30 | 450,000 | 36 |

| 60 | 150,000 | 12 |

From this data, the in-vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression line gives the elimination rate constant (k).

-

t₁/₂ = 0.693 / k

-

CLᵢₙₜ (µL/min/mg protein) = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein.

Metabolite Identification

The identification of metabolites is based on the analysis of mass spectral data. The accurate mass and fragmentation patterns are used to propose the structures of the metabolites.

Table 2: Example of Metabolite Identification Data

| Metabolite | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Biotransformation |

| M1 | 5.8 | 623.32 | Reduction (Isotetrandrine) |

| M2 | 6.2 | 625.30 | N-Demethylation |

| M3 | 5.5 | 655.31 | Hydroxylation |

| M4 | 5.3 | 669.29 | Oxidation of Hydroxylated Metabolite |

Experimental Workflow Visualization

The overall workflow for studying the in-vitro metabolism of this compound is summarized in the following diagram.

Workflow for in-vitro metabolism studies of this compound.

Conclusion

The in-vitro metabolism of this compound in liver microsomes is a critical area of study for understanding its pharmacokinetic and toxicological profile. This technical guide provides a robust framework for conducting these studies, from experimental design to data interpretation. By following the detailed protocols and considering the proposed metabolic pathways, researchers can effectively investigate the biotransformation of this compound, contributing to a more comprehensive understanding of its disposition in biological systems. The provided methodologies are based on established practices in drug metabolism research and can be adapted to specific experimental needs.

References

- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Studies on the mechanism of hepatic microsomal N-oxide formation. The role of cytochrome P-450 and mixed-function amine oxidase in the N-oxidation of NN-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the mechanism of hepatic microsomal N-oxide formation. The role of cytochrome P-450 and mixed-function amine oxidase in the N-oxidation of NN-dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. In-vitro metabolism of isotetrandrine, a bisbenzylisoquinoline alkaloid, in rat hepatic S9 fraction by high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. uv.es [uv.es]

Potential Therapeutic Targets of Isotetrandrine N2'-oxide: A Technical Guide for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotetrandrine (B1672621) N2'-oxide, a derivative of the bis-benzylisoquinoline alkaloid isotetrandrine, presents a compelling yet underexplored opportunity in therapeutic development. While direct research on this N-oxide variant is sparse, the well-documented anti-inflammatory, anti-cancer, and neuroprotective activities of its parent compound, isotetrandrine (and its isomer, tetrandrine), provide a strong foundation for predicting its potential therapeutic targets. This technical guide synthesizes the known mechanisms of the parent alkaloids and explores the potential impact of N-oxidation on the compound's pharmacological profile. The primary aim is to illuminate promising avenues for future research and drug development.

Introduction: The Promise of a Modified Alkaloid

Isotetrandrine is a natural product isolated from the roots of plants such as Stephania tetrandra. Its N2'-oxide derivative is a metabolite and a distinct chemical entity found in nature. The introduction of an N-oxide functional group can significantly alter a molecule's physicochemical properties, including its solubility, membrane permeability, and metabolic stability.[1] In some instances, N-oxidation is a detoxification pathway, while in others, the N-oxide can act as a prodrug, being reduced back to the parent amine in vivo.[2][3] Some heterocyclic N-oxides have also been shown to possess their own unique biological activities, including acting as nitric oxide (NO) mimics.[1] Given the therapeutic potential of the parent compound, Isotetrandrine N2'-oxide warrants investigation as a potentially novel therapeutic agent.

Postulated Therapeutic Landscape Based on Parent Compound Activity

The therapeutic potential of this compound is largely inferred from the extensive research on tetrandrine (B1684364) and isotetrandrine. The primary areas of interest are oncology and inflammatory diseases.

Anti-Cancer Potential

Tetrandrine, the more extensively studied isomer, has demonstrated broad anti-tumor activities.[2] These effects are often linked to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The potential molecular targets in cancer therapy are multifaceted.

Key Signaling Pathways:

-

NF-κB Signaling: Tetrandrine has been shown to suppress the activation of the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.[4] By inhibiting NF-κB, the expression of downstream anti-apoptotic proteins like Bcl-2 and survivin may be downregulated, leading to programmed cell death in cancer cells.

-

MAPK/ERK Pathway: The MAPK/ERK signaling cascade is frequently hyperactivated in various cancers, promoting cell growth and survival. Tetrandrine has been reported to modulate this pathway, although the specific effects can be cell-type dependent.[4]

-

STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another key player in cancer progression. Tetrandrine can inhibit STAT3 phosphorylation and activation, thereby impeding tumor growth and survival.[4]

Anti-Inflammatory Effects

The anti-inflammatory properties of tetrandrine are well-established and suggest a strong potential for this compound in treating inflammatory disorders.

Key Molecular Targets:

-

Pro-inflammatory Cytokines: Tetrandrine significantly suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[5]

-

iNOS and COX-2: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a hallmark of inflammation. Tetrandrine has been shown to inhibit the expression of both enzymes, thereby reducing the production of nitric oxide and prostaglandins, respectively.[5]

Quantitative Data from Parent Compound Studies

While no quantitative data for this compound is currently available, the following table summarizes the reported efficacy of its parent compounds, providing a benchmark for future studies.

| Compound | Assay | Cell Line/Model | IC50 / Effect |

| Tetrandrine | Inhibition of NO production | LPS-stimulated THP-1 cells | Significant suppression at 100 µM[5] |

| Tetrandrine | Inhibition of PGE2 generation | LPS-stimulated THP-1 cells | Significant suppression at 100 µM[5] |

| Tetrandrine | Inhibition of hIL-6 activity | In vitro | 86% inhibition at 6 µM[6] |

| Tetrandrine | Inhibition of mIL-5 activity | In vitro | 95% inhibition at 12.5 µM[6] |

Experimental Protocols: A Blueprint for Future Research

Investigating the therapeutic potential of this compound will require a systematic approach. The following experimental workflows are proposed based on the known activities of its parent compounds.

In Vitro Anti-Inflammatory Assay

-

Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells in 96-well plates and pre-treat with varying concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

Nitric Oxide Measurement: Determine the concentration of nitrite (B80452) in the culture supernatant using the Griess reagent assay as an indicator of NO production.

-

Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

-

Data Analysis: Calculate the IC50 value for the inhibition of NO, TNF-α, and IL-6 production.

Future Directions and Conclusion

The therapeutic potential of this compound remains a nascent field of inquiry. The structural similarity to the well-researched isotetrandrine and tetrandrine provides a logical starting point for investigation. Future research should focus on:

-

Direct Biological Screening: Conducting in vitro assays to determine the anti-inflammatory and anti-cancer activities of this compound.

-

Metabolic Stability and Pharmacokinetics: Evaluating the in vivo stability of the N-oxide and its potential for conversion back to the parent compound.

-

Mechanism of Action Studies: If activity is confirmed, elucidating the specific molecular targets and signaling pathways affected by the N-oxide derivative.

References

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and In vivo Activity of a New N-Oxide Derivative for Acne Vulgaris Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Bisbenzylisoquinoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisbenzylisoquinoline alkaloids, a diverse class of natural products, have garnered significant scientific attention for their potent anti-inflammatory properties. These compounds, isolated from various medicinal plants, exert their effects through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This technical guide provides an in-depth overview of the anti-inflammatory activities of prominent bisbenzylisoquinoline alkaloids, presenting quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular mechanisms. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response and tissue repair, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The inflammatory process is orchestrated by a complex network of signaling molecules and pathways, leading to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Bisbenzylisoquinoline alkaloids (BBIQs) are a large group of alkaloids characterized by the presence of two benzylisoquinoline units linked together. Traditional medicine has long utilized plants containing these alkaloids for their therapeutic benefits. Modern pharmacological studies have begun to elucidate the molecular basis for these effects, revealing that many BBIQs possess significant anti-inflammatory activity. This guide focuses on the mechanisms of action and experimental evaluation of these promising natural compounds.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of bisbenzylisoquinoline alkaloids are primarily attributed to their ability to interfere with pro-inflammatory signaling pathways. The most well-documented of these are the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (commonly the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes.[1]

Several bisbenzylisoquinoline alkaloids have been shown to inhibit this pathway at various points. For instance, tetrandrine has been demonstrated to suppress the signal-induced degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[2][3] Similarly, berbamine significantly suppresses the phosphorylation of NF-κB in LPS-stimulated macrophages.[4][5][6]

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular stimuli into cellular responses, including inflammation.[4] Activation of these kinases through phosphorylation leads to the activation of various transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.

Bisbenzylisoquinoline alkaloids have been shown to modulate MAPK signaling. Tetrandrine has been found to inhibit the phosphorylation of ERK in response to inflammatory stimuli.[4] Berbamine has demonstrated inhibitory effects on the phosphorylation of both JNK and ERK1/2 in LPS-stimulated macrophages.[4][5][6] Fangchinoline has also been reported to affect MAPK signaling pathways.[7]

Quantitative Anti-inflammatory Data

The following tables summarize the reported in vitro anti-inflammatory activities of several bisbenzylisoquinoline alkaloids. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line used, the stimulus, and the duration of exposure.

Table 1: Inhibition of Pro-inflammatory Mediators

| Alkaloid | Target | Cell Line | Stimulus | IC50 (µM) | Reference(s) |

| Liensinine | Nitric Oxide (NO) | RAW 264.7 | LPS | 5.02 | |

| Isoliensinine | Nitric Oxide (NO) | RAW 264.7 | LPS | 4.36 | [8] |

| Neferine | Nitric Oxide (NO) | RAW 264.7 | LPS | 4.13 | [8] |

| Berbamine Derivative 1 | Nitric Oxide (NO) | RAW 264.7 | LPS | 11.64 | [2] |

| Berbamine Derivative 2 | Nitric Oxide (NO) | RAW 264.7 | LPS | 9.32 | [2] |

| Fangchinoline | IL-1β release | THP-1 | LPS/Nigericin | ~50% inhibition at 5 µM | [9] |

| Isotetrandrine | IL-1β & TNF-α | Human PBMC | SAC | >90% inhibition at 10 µg/mL | |

| Cepharanthine | Nitric Oxide (NO) | Peritoneal Macrophages | LPS | Significant suppression at 5 µg/mL | [10][11] |

| Cycleanine | Nitric Oxide (NO) | Peritoneal Macrophages | LPS | Significant suppression at 5 µg/mL | [10][11] |

Table 2: Cytotoxicity Data

| Alkaloid | Cell Line | Assay | IC50/CC50 (µM) | Reference(s) |

| Berbamine | H9 & RPMI8226 | Cytotoxicity | 4.0 & 6.19 | [12] |

| Berbamine Derivative 2a | RPMI8226 | Cytotoxicity | 0.30 | [12] |

| Berbamine Derivative 4b | H9 | Cytotoxicity | 0.36 | [12] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory properties of bisbenzylisoquinoline alkaloids.

In Vitro Model of Inflammation: LPS-Stimulated Macrophages

Murine macrophage cell lines, such as RAW 264.7, are widely used to study inflammatory responses. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4).[13][14]

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test bisbenzylisoquinoline alkaloid for 1-2 hours.

-

Stimulation: Add LPS to the culture medium at a final concentration of 10-1000 ng/mL.[13][15] The optimal concentration should be determined empirically.

-

Incubation: Incubate the cells for a specified period, depending on the endpoint being measured (e.g., 12-24 hours for cytokine production).[13]

-

Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.

Measurement of Pro-inflammatory Cytokines: ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the concentration of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.[16][17]

Protocol (Sandwich ELISA):

-

Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.

-

Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

-